Methyl alpha-D-ribofuranoside

Protecting-group chemistry Nucleoside synthesis Isopropylidene acetal formation

Methyl α-D-ribofuranoside (CAS 52485-92-4) is the α-anomeric methyl glycoside of D-ribose, a C6H12O5 pentofuranoside with molecular weight 164.16 g/mol. As a furanoside, it possesses a five-membered ring that undergoes rapid pseudorotation in solution, sampling multiple conformational states that directly influence its chemical reactivity and molecular recognition.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
Cat. No. B1641168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl alpha-D-ribofuranoside
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1C(C(C(O1)CO)O)O
InChIInChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5-,6+/m1/s1
InChIKeyNALRCAPFICWVAQ-KAZBKCHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Alpha-D-Ribofuranoside Procurement: Anomeric Identity and Structural Fundamentals


Methyl α-D-ribofuranoside (CAS 52485-92-4) is the α-anomeric methyl glycoside of D-ribose, a C6H12O5 pentofuranoside with molecular weight 164.16 g/mol [1]. As a furanoside, it possesses a five-membered ring that undergoes rapid pseudorotation in solution, sampling multiple conformational states that directly influence its chemical reactivity and molecular recognition [2]. The compound is routinely employed as a protected or unprotected synthetic intermediate in nucleoside chemistry and as a model substrate for studying furanose conformational dynamics.

Why Methyl Alpha-D-Ribofuranoside Cannot Be Replaced by Its Beta Anomer or Other Pentofuranosides


Methyl α-D-ribofuranoside and its β-anomer (methyl β-D-ribofuranoside, CAS 7473-45-2) are diastereomers that differ solely in the configuration at the anomeric carbon (C1); however, this single stereochemical difference produces profound and documented divergence in protecting-group reactivity, enzymatic recognition, anomerization thermodynamics, and NMR spectroscopic signatures [1]. Generic procurement of an unspecified anomeric mixture or substitution with the β-anomer will lead to different reaction outcomes in nucleoside synthesis, altered regioselectivity in enzymatic transformations, and ambiguous structural assignments [2]. The quantitative evidence below establishes that anomeric identity is the critical procurement specification for this compound class.

Quantitative Differentiation Evidence: Methyl Alpha-D-Ribofuranoside vs. Closest Comparators


Acetonide Protection Reactivity: 3-Fold Divergence Between α and β Anomers

When treated with acetone under standard acetonide-forming conditions, methyl α-D-ribofuranoside produces only a 30% yield of 2,3-O-isopropylidene derivatives (as a mixture of α and β products), whereas methyl β-D-ribofuranoside yields the corresponding 2,3-O-isopropylidene-β-D-ribofuranoside in 90% yield [1]. Furthermore, the α-anomer-derived isopropylidene product could not be oxidized to the corresponding aldehydo sugar under conditions where the β-anomer-derived product underwent clean oxidation [1]. This demonstrates that the α-anomer is fundamentally unsuitable for synthetic routes requiring efficient 2,3-diol protection.

Protecting-group chemistry Nucleoside synthesis Isopropylidene acetal formation

Lipase-Catalyzed Regioselective Deacetylation: α-Anomer Delivers Clean Product, β-Anomer Does Not

Under Candida antarctica B lipase (CAL-B)-catalyzed alcoholysis, methyl 2,3,5-tri-O-acetyl-α-D-ribofuranoside undergoes regioselective deacetylation at the primary 5-position to afford methyl 2,3-di-O-acetyl-α-D-ribofuranoside in 81% isolated yield within 3 hours at 45°C, with no further transformation observed [1]. In sharp contrast, the corresponding β-anomer (methyl 2,3,5-tri-O-acetyl-β-D-ribofuranoside) yields complex mixtures of partially acetylated products under identical conditions and requires 5 days to achieve full deacetylation to the unprotected methyl β-D-ribofuranoside [1]. The α-anomer thus provides a kinetically controlled, single-product enzymatic deprotection outcome unavailable from the β-anomer.

Enzymatic deprotection Regioselective deacetylation Biocatalysis

One-Way Anomerization: β→α Conversion Under Grignard Conditions Is Thermodynamically Locked

Treatment of methyl 5-O-benzyl-β-D-ribofuranoside with t-butylmagnesium bromide in benzene-ether at approximately 75°C results in one-way anomerization to the corresponding α-anomer (methyl 5-O-benzyl-α-D-ribofuranoside) in 95% isolated yield [1]. Critically, the reverse reaction—attempted anomerization of the α-anomer to the β-anomer under identical conditions—does not proceed at all [1]. This irreversible thermodynamic preference for the α-configuration in the ribofuranoside series establishes the α-anomer as the thermodynamically more stable form under these conditions, a property exploitable in preparative-scale synthesis of α-configured ribofuranoside building blocks.

Anomerization Grignard reagents Thermodynamic control Glycoside configurational stability

13C NMR C1 Chemical Shift: A 4.7 ppm Diagnostic Window for Anomeric Assignment

High-resolution 13C NMR spectroscopy of 13C-labeled D-ribose reveals that the α-furanose anomer displays its anomeric C1 resonance at 97.8 ppm, while the β-furanose anomer resonates at 102.5 ppm—a downfield displacement of 4.7 ppm [1]. This systematic difference enables unambiguous assignment of anomeric configuration in ribofuranoside derivatives without requiring X-ray crystallography. The same chemical shift trend is observed for methyl glycosides: the α-anomeric C1 resonates upfield relative to the β-anomer in ribofuranoside systems [1].

NMR spectroscopy Anomeric configuration assignment 13C chemical shift

Calcium/Strontium Complexation Enables α-Selective Methyl Glycoside Synthesis

Traditional Fischer glycosidation of D-ribose with methanol yields a mixture of α- and β-methyl ribofuranosides as well as pyranoside forms, with the β-anomer typically predominating (α/β ratio approximately 3:10 in the furanoside fraction) [1][2]. However, Angyal and Bodkin demonstrated that conducting the glycosidation in the presence of calcium or strontium ions selectively shifts the anomeric equilibrium, enabling the synthesis of methyl α-D-ribofuranoside in good yield as the predominant product [2]. This metal-directed stereochemical control exploits the differential complexation affinity of the α-anomer's cis-1,2-diol configuration for Ca²⁺ and Sr²⁺ ions, a selectivity advantage not available to the β-anomer or to other pentofuranosides lacking the ribo 1,2-cis-diol arrangement.

Metal ion complexation Anomeric equilibrium shift α-Selective glycosidation

Diagnostic 1H NMR Anomeric Coupling Constant: J = 4.3 Hz Confirms α-Configuration

The anomeric proton (H-1) of methyl α-D-ribofuranoside exhibits a characteristic 3J coupling constant of 4.3 Hz to H-2, a value that has been independently validated in multiple natural product structure elucidation studies as diagnostic for the α-ribofuranoside configuration [1]. This small coupling constant reflects the cis relationship between H-1 and H-2 in the α-anomer, in contrast to the larger coupling constants (typically 1-2 Hz larger) observed for β-ribofuranosides where H-1 and H-2 are trans. This parameter serves as a rapid, high-confidence identity verification tool at the point of use.

1H NMR Anomeric proton Coupling constant Configurational assignment

Recommended Application Scenarios for Methyl Alpha-D-Ribofuranoside Based on Differential Evidence


Regioselective 5-O-Deacetylation of Peracetylated Ribofuranoside Intermediates

When a synthetic route requires selective removal of the primary 5-O-acetyl protecting group from a peracetylated ribofuranoside while preserving 2- and 3-O-acetyl groups, methyl α-D-ribofuranoside is the required procurement specification. CAL-B lipase-catalyzed alcoholysis delivers methyl 2,3-di-O-acetyl-α-D-ribofuranoside in 81% yield within 3 hours at 45°C as a single product, whereas the β-anomer yields complex mixtures under identical conditions [1]. This clean enzymatic deprotection outcome is critical for efficient downstream nucleoside coupling reactions where defined hydroxyl protection patterns are mandatory.

Synthesis of 2'-C-Branched Ribonucleosides via Mitsunobu Glycosylation

Methyl 3,5-di-O-benzyl-α-D-ribofuranoside, prepared in 72–82% yield from methyl D-ribofuranoside, serves as the key glycosyl donor for the Mitsunobu-based synthesis of 2'-C-β-alkoxymethyluridines [2]. The α-configuration of the starting methyl glycoside is essential because the Mitsunobu reaction proceeds with inversion at the anomeric center, yielding the desired β-nucleoside products. Procurement of the α-anomer rather than an anomeric mixture is therefore required to avoid epimeric contamination of the final nucleoside product.

Thermodynamically Controlled Preparation of α-Ribofuranoside Building Blocks via Grignard Anomerization

The one-way anomerization of methyl 5-O-benzyl-β-D-ribofuranoside to the α-anomer in 95% yield using t-butylmagnesium bromide provides a high-fidelity preparative route to α-configured ribofuranoside scaffolds [3]. Because the reverse reaction does not proceed, this method guarantees configurational purity of the α-product. Users procuring methyl α-D-ribofuranoside-derived benzyl-protected intermediates for subsequent C-nucleoside or N-nucleoside synthesis benefit from the thermodynamic lock that prevents configurational scrambling during storage or further manipulation.

Identity Verification and Anomeric Purity Assessment by NMR Spectroscopy

Upon receipt, the anomeric identity of methyl α-D-ribofuranoside can be rapidly confirmed using two orthogonal NMR parameters: (i) the 1H anomeric proton coupling constant J(H-1, H-2) of 4.3 Hz, diagnostic for the α-configuration [4]; and (ii) the 13C C1 chemical shift expected at approximately 98 ppm (upfield of the β-anomer signal at ~103 ppm) [5]. These parameters together enable quantitative assessment of anomeric purity without requiring a β-anomer reference standard, reducing quality control turnaround time and preventing misassignment errors that could propagate through multi-step syntheses.

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